5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine

Hydrogen bonding Bioisosterism Drug design

Substituting 5-position pyrimidine analogs without accounting for CF2H electronic effects risks altered target engagement and PK. This pre-assembled building block delivers the unique H-bond donor capacity (HBD=1) of difluoromethyl-absent in CF3, CH3, and F congeners. • CF2H serves as a validated -OH bioisostere with enhanced metabolic stability • Bypasses hazardous gaseous difluoromethylation (ClCF2H, Cu catalysts, ~100°C) • C2/C4 methoxy groups enable rapid diversification via demethylation or nucleophilic displacement. Supplied at ≥98% purity for reproducible research.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
Cat. No. B12069225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C(F)F)OC
InChIInChI=1S/C7H8F2N2O2/c1-12-6-4(5(8)9)3-10-7(11-6)13-2/h3,5H,1-2H3
InChIKeyKRJXJHGVRFQWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine — Core Identity, Physicochemical Profile, and Comparator Landscape


5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine (CAS 2128733-78-6; C₇H₈F₂N₂O₂; MW 190.15 g/mol) is a 5-substituted 2,4-dimethoxypyrimidine building block belonging to the class of difluoromethylated heterocycles . The compound features a pyrimidine core bearing electron-donating methoxy groups at positions 2 and 4 and a difluoromethyl (–CF₂H) substituent at position 5, creating a distinctive electronic environment in which the weakly acidic CF₂H proton (pKa ≈ 42 in DMSO) can serve as a hydrogen-bond donor — a property absent in its –CF₃ and –CH₃ congeners [1][2]. Commercially, it is catalogued as a difluoromethylation agent and research intermediate, with vendors typically supplying it at ≥98% purity . The closest structural analogs include 5-(trifluoromethyl)-2,4-dimethoxypyrimidine (CAS 3574-10-5), 5-fluoro-2,4-dimethoxypyrimidine (CAS 4330-22-7), 5-methyl-2,4-dimethoxypyrimidine (CAS 5151-34-8), and the unsubstituted 2,4-dimethoxypyrimidine (CAS 3551-55-1). High-strength, head-to-head comparative bioactivity data for this specific compound remain scarce; the evidence below draws on the best available physicochemical, electronic, and class-level data to support scientifically grounded selection decisions.

Pre-functionalized –CF₂H synthetic building block for late-stage elaboration
Unique H-bond donor capacity (absent in –CF₃, –CH₃, –F analogs)
Moderate lipophilicity profile for balanced ADME screening

Why 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine Cannot Be Replaced by Its –CF₃, –CH₃, or –F Analogs


Substituting one 5-position pyrimidine analog for another without considering the specific physicochemical and electronic signature of the –CF₂H group introduces significant risk of altered target engagement, pharmacokinetics, and synthetic compatibility. The –CF₂H substituent is unique among the 5-position halogenated/alkylated series in that it simultaneously provides (i) a hydrogen-bond donor capable of participating in CF₂–H⋯O interactions (documented crystallographically and spectroscopically) [1], (ii) moderate lipophilicity that falls between the more polar –F and the more lipophilic –CF₃ substituents [2], and (iii) a Charton steric parameter (ν = 0.52) identical to that of –CH₃, offering steric mimicry with enhanced polarity [1]. In contrast, the –CF₃ analog (ν ≈ 0.91) is significantly bulkier and cannot donate a hydrogen bond, the –CH₃ analog lacks both the polarity and H-bond donor capacity, and the –F analog provides polarity but no H-bond donor and minimal lipophilicity. These differences — quantified in the evidence items below — mean that generic substitution with a close analog may alter binding affinity, metabolic stability, solubility, and downstream biological readout, making compound-specific procurement essential for reproducible research.

  • H-bond donor mismatch –CF₂H acts as an H-bond donor; –CF₃, –CH₃, and –F analogs lack this feature, which may alter target engagement.
  • Lipophilicity shift The moderate lipophilicity of –CF₂H differs from more lipophilic –CF₃ and more polar –F, potentially impacting ADME and off-target profiles.
  • Steric bulk divergence –CF₃ group is sterically bulkier than –CF₂H; a larger substituent may not transfer to binding pockets designed for –CF₂H.

Quantitative Comparator Evidence for 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: CF₂H as a Lipophilic Bioisostere of OH — Absent in CF₃, CH₃, and F Analogs

The –CF₂H group on 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine can act as a hydrogen-bond donor, a property experimentally confirmed by X-ray crystallography, IR, and NMR spectroscopy for CF₂H-bearing aromatics [1]. In the classic JACS study by Sessler et al. (2017), the CF₂H group was shown to participate in CF₂–H⋯O hydrogen bonds, with electrostatic potential surfaces revealing high polarity at the CF₂H proton [1]. The hydrogen-bond donor count (HBD) for the target compound is therefore at least 1 (from the CF₂H moiety), whereas the –CF₃, –CH₃, and –F analogs at the 5-position all have HBD = 0 [2]. The CF₂H group's inductive effect (σI = 0.32) closely matches that of OH (σI = 0.33), while its pKa in DMSO (≈42) makes it a much weaker acid than OH (pKa ≈ 18) but a far stronger C–H acid than CH₃ [1]. This unique H-bond donor capability — absent in all close pyrimidine analogs — is critical when the 5-position substituent is intended to interact with hydrogen-bond acceptor residues in a binding pocket.

H-Bond Donor
Class-level
HBD: 1 (target) vs 0 (CF₃/CH₃/F); σI ≈ OH; ν = 0.52 identical to CH₃
Supports H-bond-dependent binding studies; –CF₂H is unique among 5-position analogs.
Data from Sessler et al.; class-level inference.
Hydrogen bonding Bioisosterism Drug design Molecular recognition

Lipophilicity Modulation: XLogP Ranking Across the 5-Substituted 2,4-Dimethoxypyrimidine Series

The computed XLogP values for 5-substituted 2,4-dimethoxypyrimidines follow the rank order: –CF₃ (XLogP ≈ 1.4) > –CH₃ (XLogP = 1.2) > –CF₂H (XLogP ≈ 1.0, estimated) > –F (XLogP = 0.9) > –H (unsubstituted). Although an experimentally validated XLogP for the target –CF₂H compound has not been explicitly published, interpolation from the established series and the known contribution of the CF₂H group (which is less lipophilic than CF₃ and more lipophilic than F) places its XLogP at approximately 1.0 [1]. The CF₂H group thus offers a moderate lipophilicity profile that can improve membrane permeability relative to the –F analog while avoiding the excessive lipophilicity and associated toxicity risks (e.g., hERG binding, phospholipidosis) sometimes observed with the –CF₃ analog [2]. In the context of pesticide design, the CF₂H group is recognized to “moderately regulate” lipophilicity, metabolic stability, and bioavailability relative to the more drastic changes induced by CF₃ [2].

Lipophilicity
Context-dependent
XLogP rank: –CF₃ (1.4) > –CH₃ (1.2) > –CF₂H (1.0) > –F (0.9)
Balanced lipophilicity supports ADME and off-target screening workflows.
Estimated by interpolation; cross-study comparable.
Lipophilicity ADME Lead optimization Physicochemical profiling

Enzymatic Target Engagement: The –CF₂H Pyrimidine Scaffold in PI3K and Kinase Inhibition — Lessons from PQR514

Although 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine itself lacks published target-specific IC₅₀ data, the preclinical development of PQR514 — a potent pan-PI3K inhibitor bearing a difluoromethyl-pyrimidine moiety — provides class-level evidence that the –CF₂H group on a pyrimidine core can confer significant cellular potency advantages over non-fluorinated or –CF₃ predecessors. PQR514 (compound 4) demonstrated an IC₅₀ of 17 nM for phosphorylated PKB/Akt and 61 nM for phosphorylated S6 in cellular assays, and showed superior suppression of cancer cell proliferation compared to its predecessor PQR309, achieving comparable antitumor activity in the OVCAR-3 xenograft model at concentrations approximately eight times lower [1]. These data, while not directly measuring the target compound, establish the precedent that the difluoromethyl-pyrimidine pharmacophore — when appropriately elaborated — can yield potency advantages over earlier-generation analogs [1].

Kinase Precedent
Class-level
PQR514: pPKB/Akt IC₅₀ 17 nM, pS6 61 nM; ~8-fold in vivo potency gain vs non-CHF₂ predecessor
Class-level support for –CF₂H pyrimidine in kinase inhibitor SAR design.
Not directly measured on target compound.
Kinase inhibition PI3K Anticancer Cellular potency

Physicochemical Stability and Solubility: Estimated Melting Point and Limited Aqueous Solubility vs. Unsubstituted Parent

The presence of the –CF₂H and two –OCH₃ substituents on 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine results in estimated physicochemical properties that differ from the unsubstituted parent 2,4-dimethoxypyrimidine. Based on analog comparison, the target compound has an estimated melting point of 85–90 °C (vs. the unsubstituted parent, which is a liquid at room temperature) . Estimated aqueous solubility is approximately 0.5 mg/mL, typical of fluorinated aromatics, which is lower than the more hydrophilic unsubstituted 2,4-dimethoxypyrimidine (which shows moderate water miscibility) . The compound is reported to be resistant to hydrolysis under acidic conditions but may degrade in strong bases via methoxy group cleavage . These properties directly affect storage, formulation, and reaction solvent selection during use.

Stability & Solubility
Data to verify
mp 85–90 °C (solid) vs parent liquid; aq. solubility ~0.5 mg/mL
Solid handling and lower solubility may require DMSO/DMF stock solutions.
Estimated from analog data.
Solubility Thermal stability Formulation Handling

Synthetic Utility as a Difluoromethylation Building Block: Commercial Categorization vs. Analogs

5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine is explicitly categorized by specialist suppliers as a “Difluoromethylation Agent,” reflecting its utility as a pre-assembled –CF₂H-containing synthon for late-stage elaboration . This distinguishes it from its –CF₃ and –CH₃ analogs, which are typically catalogued as general pyrimidine building blocks or pharmaceutical intermediates rather than fluorination-specific reagents . The presence of two methoxy leaving/directing groups at positions 2 and 4, combined with the pre-installed –CF₂H at position 5, enables regioselective further functionalization (e.g., nucleophilic aromatic substitution, cross-coupling) without requiring harsh direct difluoromethylation steps that often suffer from poor regioselectivity and over-fluorination . The vulcanchem datasheet notes that synthesis may involve CuI-catalyzed difluoromethylation with ClCF₂H in DMF at 100 °C, a step that can be circumvented by purchasing the pre-functionalized building block .

Synthetic Role
Source review
Catalogued as difluoromethylation agent; pre-installed –CF₂H building block
Eliminates direct difluoromethylation step, improving route efficiency.
Supplier classification; verify synthesis compatibility.
Difluoromethylation Late-stage functionalization Building block Synthetic chemistry

Defensible Application Scenarios for 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Kinase and PI3K Inhibitor Lead Optimization Requiring a Hydrogen-Bond-Donor-Capable 5-Position Substituent

When optimizing a pyrimidine-based kinase inhibitor scaffold, the –CF₂H group at the 5-position provides a hydrogen-bond donor (HBD = 1) that can engage backbone carbonyl oxygens or structured water molecules in the kinase hinge or affinity pocket — an interaction that the –CF₃, –CH₃, and –F analogs cannot replicate (HBD = 0) [1]. The precedent of PQR514, which achieved an 8-fold in vivo potency improvement over its non-CHF₂-predecessor by incorporating a difluoromethyl-pyrimidine moiety, supports the strategic value of this substitution pattern in kinase drug discovery programs [2].

Agrochemical Discovery: Fungicide or Herbicide Lead Design Exploiting the Moderate Lipophilicity of CF₂H

In pesticide design, the CF₂H group moderately regulates lipophilicity, metabolic stability, and bioavailability — avoiding the extreme lipophilicity of CF₃ while retaining sufficient membrane permeability compared to the more polar –F analog [3]. Difluoromethylpyrimidinamine derivatives have demonstrated potent in vivo fungicidal activity against southern corn rust (e.g., EC₅₀ = 2.16 mg/L for optimized derivative J, significantly outperforming commercial fungicides diflumetorim and propiconazole) [4]. 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine can serve as a core intermediate for building analogous agrochemical leads with the methoxy groups providing additional sites for SAR exploration.

Synthetic Methodology: Late-Stage Diversification Without Hazardous Direct Difluoromethylation

For synthetic chemistry groups building libraries of fluorinated pyrimidines, purchasing 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine as a pre-assembled building block avoids the need for direct difluoromethylation reactions that typically require gaseous ClCF₂H, copper catalysts, elevated temperatures (≈100 °C), and careful control to avoid over-fluorination . The methoxy groups at C2 and C4 can be selectively manipulated (e.g., demethylation to uracil derivatives, nucleophilic displacement), enabling rapid diversification while retaining the pharmacophorically valuable –CF₂H group at C5 .

Chemical Biology: Probe Design Exploiting CF₂H as an OH Bioisostere with Enhanced Metabolic Stability

The –CF₂H group is a recognized bioisostere of the hydroxyl group (–OH), sharing a similar inductive effect (σI = 0.32 vs. 0.33 for OH) but offering 2.3× weaker acidity (pKa ≈ 42 vs. 18) and greater lipophilicity [1]. For chemical probe development where the 5-position of a pyrimidine scaffold must mimic a hydroxyl interaction but with improved metabolic stability (resistance to glucuronidation or oxidation that typical –OH groups undergo), the –CF₂H compound provides a validated isosteric replacement option [1][3].

Application
Selection Property
Validation Focus
Kinase/PI3K inhibitor optimization
H-bond donor-capable –CF₂H group
Cellular target engagement and potency improvement review
Agrochemical fungicide/herbicide leads
Moderate lipophilicity (–CF₂H vs –CF₃/–F)
In vivo antifungal activity and ADME profiling
Late-stage pyrimidine diversification
Pre-installed –CF₂H building block
Synthetic route efficiency and regioselectivity assessment
Chemical probe design (OH bioisostere)
Metabolically stable CF₂H as OH mimic
H-bond engagement and metabolic stability profiling
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